
3-(3-Methylbenzyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylbenzyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbenzyl group and a hydroxyl group at the third position. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and cyclization steps, leading to the formation of the desired piperidine derivative. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
3-(3-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated piperidine derivative.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Methylbenzyl)piperidin-3-one.
Reduction: Formation of 3-(3-Methylbenzyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
科学的研究の応用
3-(3-Methylbenzyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 3-(3-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-(3-Methylphenyl)piperidine: Lacks the hydroxyl group, which may affect its biological activity and solubility.
3-Benzylpiperidin-3-ol: Similar structure but without the methyl group on the benzyl ring, leading to different pharmacological properties.
3-(4-Methylbenzyl)piperidin-3-ol: The methyl group is positioned differently, potentially altering its interaction with molecular targets.
Uniqueness
3-(3-Methylbenzyl)piperidin-3-ol is unique due to the specific positioning of the methyl group on the benzyl ring and the presence of the hydroxyl group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-[(3-methylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-13(15)6-3-7-14-10-13/h2,4-5,8,14-15H,3,6-7,9-10H2,1H3 |
InChIキー |
IRZDYOSPDMWJDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC2(CCCNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


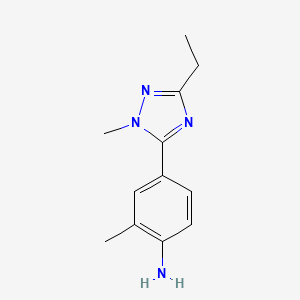
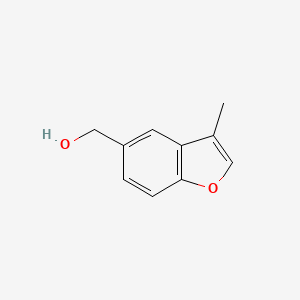
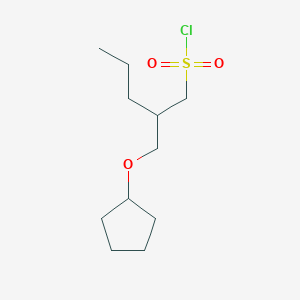

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
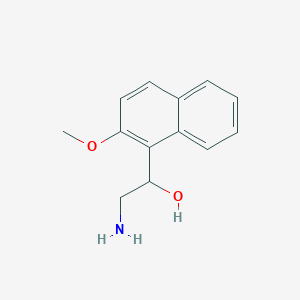
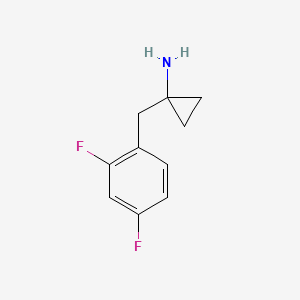
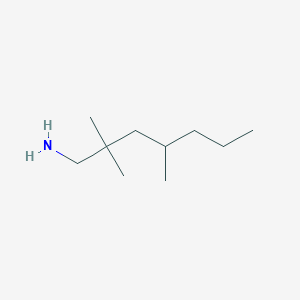
![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)

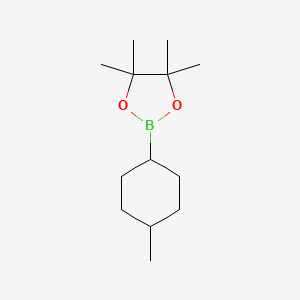
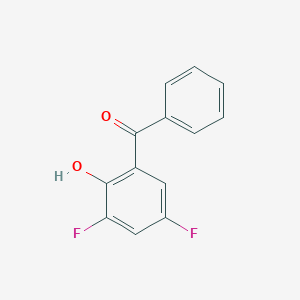
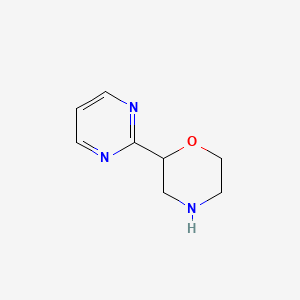
![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
